molecular formula C15H30O2 B130059 Methyl tetradecanoate CAS No. 124-10-7

Methyl tetradecanoate

Cat. No.: B130059
CAS No.: 124-10-7
M. Wt: 242.40 g/mol
InChI Key: ZAZKJZBWRNNLDS-UHFFFAOYSA-N
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Description

Methyl tetradecanoate (C₁₅H₃₀O₂), also known as methyl myristate, is a saturated fatty acid methyl ester (FAME) derived from myristic acid (tetradecanoic acid). It is characterized by a 14-carbon alkyl chain bonded to a methyl ester group. With a molecular weight of 242.3975 g/mol, it is commonly identified in plant extracts, algae bio-oils, and microbial metabolites .

Preparation Methods

Chemical Synthesis via Oxoester Intermediate Reduction

The synthesis of methyl tetradecanoate through oxoester intermediates involves sequential oxidation, reduction, and substitution steps. Westerman and Ghrayeb demonstrated this approach using methyl 13-oxotetradecanoate (1) as the key intermediate. The oxoester was prepared via condensation of methyl 11-bromoundecanoate with ethyl acetoacetate, followed by selective reduction using sodium borodeuteride (NaB2_2H4_4) to yield methyl 13-hydroxy-13-deuteriotetradecanoate (2). Tosylation of the hydroxyl group produced the tosylate derivative (3), which underwent nucleophilic substitution with sodium cyanoborodeuteride (NaCNB2_2H3_3) to form methyl 13-deuteriotetradecanoate (4) in 54% yield after column chromatography .

An alternative pathway utilized the half-ester of tridecanedioic acid (5), converted to its acid chloride (6) with oxalyl chloride. Reduction with sodium borodeuteride yielded methyl 13-hydroxy-13-dideuteriotridecanoate (7), which was tosylated and reacted with lithium dimethyl cuprate to afford methyl 13-dideuteriotetradecanoate (4) in 72% overall yield . This method highlights the versatility of organocopper reagents in chain elongation but requires stringent anhydrous conditions and generates by-products necessitating chromatographic purification.

Key Reaction Conditions

ParameterValue/DescriptionReference
Reducing AgentNaB2_2H4_4 or NaCNB2_2H3_3
Temperature70–110°C
SolventHexamethylphosphoramide (HMPA)
Yield54–72%

Wittig Reaction-Based Alkylation

The Wittig reaction offers a route to branched-chain analogues of this compound, adaptable to straight-chain synthesis. As reported by Grasas y Aceites , bromo-undecanoic acid ethyl ester-triphenylphosphonium salt was reacted with sodium methoxide to generate a ylide, which subsequently alkylated isobutyraldehyde to form 13-methyl-tetradecanoic acid. While this method targeted iso-fatty acids, substituting isobutyraldehyde with formaldehyde or acetaldehyde could yield straight-chain esters. The final esterification of the free acid with methanol under acidic conditions produced this compound, albeit with a modest 22.8% total yield due to side reactions during ylide formation .

Optimization Challenges

  • Ylide Stability : Requires inert atmospheres and low temperatures.

  • By-Products : Triphenylphosphine oxide necessitates extensive purification.

  • Scalability : Limited by the stoichiometric use of phosphonium salts.

Heterogeneous Catalyzed Transesterification

Transesterification of triglycerides or free fatty acids with methanol using solid catalysts is a green and scalable method. Recent work by MDPI employed a calcium oxide/cellulose nanocrystal (CaO/CNC) nanocomposite to convert waste cooking oil (WCO) into fatty acid methyl esters (FAMEs), including this compound. Optimized conditions included a 20:1 methanol-to-oil molar ratio, 3 wt% catalyst, 60°C, and 90 minutes, achieving >90% FAME conversion. The CaO/CNC catalyst enhanced surface area and active sites, enabling reuse for five cycles with minimal activity loss .

Advantages Over Homogeneous Catalysts

  • Reusability : Reduced leaching compared to NaOH or H2_2SO4_4.

  • Feedstock Flexibility : Accommodates high free fatty acid (FFA) content in WCO.

  • Energy Efficiency : Mild temperatures (60°C vs. 80–100°C for conventional methods).

Enzymatic Synthesis Using Immobilized Lipases

Enzymatic esterification leverages lipases for selective and solvent-free synthesis. Sharma and Kanwar immobilized Steapsin lipase on waste thermocol (polystyrene), achieving 80% methyl myristate yield under optimal conditions: 1:3 molar ratio (myristic acid:methanol), 40°C, 150 rpm, and 72 hours. Hexane outperformed polar solvents due to better enzyme stability, while excess methanol (>1:5) caused substrate inhibition .

Operational Stability

  • Immobilization Efficiency : 85% protein binding on thermocol.

  • Reusability : Retained 70% activity after six cycles.

  • Selectivity : Minimal by-products compared to chemical methods.

Comparative Analysis of Preparation Methods

MethodYield (%)Temperature (°C)Catalyst/ConditionsProsCons
Chemical Synthesis 54–7270–110NaB2_2H4_4, OrganocopperHigh purity, isotopic labeling capabilityToxic reagents, complex purification
Wittig Reaction 22.825–40Phosphonium saltsBranching controlLow yield, stoichiometric reagents
Transesterification >9060CaO/CNC nanocompositeSustainable, waste valorizationRequires high methanol ratio
Enzymatic 8040Immobilized SteapsinMild conditions, reusable catalystLong reaction time (72 hours)

Chemical Reactions Analysis

Types of Reactions: Methyl myristate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biodiesel Production

High-Density Biodiesel Component
Methyl tetradecanoate is utilized as a component in the formulation of high-density biodiesel. Its properties contribute to improved fuel characteristics, such as higher energy density and better cold flow properties compared to traditional biodiesel sources. Studies have demonstrated that incorporating this compound into biodiesel blends can enhance fuel stability and reduce oxidation rates, making it a suitable alternative for renewable energy sources .

Table 1: Properties of this compound in Biodiesel

PropertyValue
Density0.855 g/cm³
Boiling Point323 °C
Flash Point>112 °C
SolubilitySoluble in chloroform and methanol
ReactivityReacts with water

Pharmaceutical Applications

Niosome Medium for Drug Delivery
this compound has been explored as a medium for niosome formulations, which are non-ionic surfactant vesicles used for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances the bioavailability and therapeutic efficacy of anti-cancer agents. Research indicates that niosomes composed of this compound can effectively transport drugs across biological membranes, improving their therapeutic outcomes .

Case Study: Niosome Formulation

In a study examining the encapsulation efficiency of various drugs in niosomes made with this compound, researchers found that the formulation significantly increased the stability and release profile of the encapsulated anti-cancer drug when compared to conventional delivery methods .

Food Technology

Emulsifier in Food Products
this compound serves as an emulsifier in food technology, particularly in oil-in-water emulsions. Its intermediate polarity allows it to stabilize emulsions effectively, making it valuable in the production of various food products such as creams and dressings .

Table 2: Emulsification Properties

ApplicationDescription
Oil-in-Water EmulsionsStabilizes emulsions in food products
CreamsEnhances texture and consistency
DressingsImproves shelf-life and product stability

Analytical Chemistry

Chromatographic Analysis
this compound is frequently used as a standard in chromatographic analysis due to its well-defined chemical structure. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) utilize this compound to calibrate instruments for detecting other fatty acids in complex mixtures .

Case Study: GC-MS Calibration

In a study aimed at profiling fatty acid methyl esters in biodiesel samples, this compound was employed as an internal standard to ensure accurate quantification of various components within the fuel blends .

Comparison with Similar Compounds

Key Properties:

  • IUPAC Name: Methyl tetradecanoate
  • SMILES : CCCCCCCCCCCCCC(=O)OC
  • Physical State : Liquid at room temperature, with a boiling point of 295–298°C and a melting point of 18°C .
  • Natural Occurrence : Found in Rhazya stricta, Lupinus seeds, Peganum harmala, and Eucalyptus camaldulensis extracts .
  • Applications : Used in biodiesel production, pesticidal formulations, and pharmacological studies due to its antioxidant and contraceptive activities .

This compound belongs to the FAME family, which includes esters of varying chain lengths and saturation. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Analytical Comparison of FAMEs

Compound Carbon Chain Molecular Formula Molecular Weight (g/mol) Retention Time (GC-MS, min) Key Bioactivities/Applications
This compound C14:0 C₁₅H₃₀O₂ 242.40 8.68–21.46 Antioxidant, contraceptive
Methyl dodecanoate C12:0 C₁₃H₂₆O₂ 214.34 6.47–26.60 Flavoring agent, antimicrobial
Methyl hexadecanoate C16:0 C₁₇H₃₄O₂ 270.45 10.79–31.29 Biodiesel, anti-inflammatory
Methyl stearate C18:0 C₁₉H₃₈O₂ 298.50 12.74–33.39 Lubricant, pharmaceutical excipient
Methyl oleate C18:1 C₁₉H₃₆O₂ 296.49 12.58–29.96 Biofuel, plasticizer

Key Differences:

Retention Time in GC-MS: this compound exhibits intermediate retention times (8.68–21.46 min) compared to shorter-chain esters (e.g., methyl dodecanoate: 6.47 min) and longer-chain esters (e.g., methyl stearate: 12.74 min). Chain length and polarity directly influence elution order .

Bioactivity: this compound demonstrates contraceptive activity in Rhazya stricta extracts and mitigates oxidative stress in Eucalyptus-treated organisms . Methyl hexadecanoate (palmitate) is more prevalent in biodiesel and shows higher thermal stability due to its longer carbon chain . Methyl oleate (C18:1) has superior cold-flow properties in biofuels due to its unsaturated structure .

Stability During Processing: this compound is sensitive to thermal degradation. For example, it disappears in processed Lupinus flour, while methyl stearate remains stable .

Natural Abundance: this compound is less abundant than methyl hexadecanoate or methyl stearate in most plant extracts. For instance, in Pleurotus ferulae ethanol extracts, methyl hexadecanoate constitutes 10.44–14.32%, whereas this compound is present at ≤0.39% .

Biological Activity

Methyl tetradecanoate, also known as myristate methyl ester or methyl myristate, is a fatty acid methyl ester with the molecular formula C15H30O2C_{15}H_{30}O_{2}. It is derived from myristic acid and is widely studied for its biological activities, particularly in pharmacology and biochemistry. This article delves into the various biological activities associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C15H30O2C_{15}H_{30}O_{2}
  • Molecular Weight : 242.4 g/mol
  • CAS Number : 124-10-7
  • Structure :
O C OC CCCCCCCCCCCCC\text{O C OC CCCCCCCCCCCCC}

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, research indicates that it has effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 mg/mL
Escherichia coli1.0 - 2.0 mg/mL
Candida albicans0.25 - 0.5 mg/mL

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of this compound in various models. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential use in treating inflammatory diseases.

3. Contraceptive Effects

This compound has been identified as having contraceptive properties. A study on extracts from Rhus stricta, which contains this compound, reported its effectiveness in inhibiting sperm motility and viability, indicating potential applications in reproductive health.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, this compound was tested for its antimicrobial efficacy against foodborne pathogens. The results showed a significant reduction in bacterial counts when treated with concentrations as low as 0.5 mg/mL, demonstrating its potential use as a natural preservative.

Case Study 2: Anti-inflammatory Mechanism

A controlled experiment evaluated the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in mice. The results indicated a marked decrease in inflammation markers, such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound, revealing insights into its absorption and metabolism:

  • Absorption : this compound is readily absorbed through the gastrointestinal tract.
  • Metabolism : It undergoes beta-oxidation to produce energy and is incorporated into lipid membranes.

Q & A

Q. How can researchers determine the purity of methyl tetradecanoate in synthetic mixtures using chromatographic methods?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the standard method for purity determination. Researchers should use internal standards (e.g., methyl heptadecanoate) and compare retention indices with reference databases . Calibration curves based on peak area ratios improve quantification accuracy. For polar impurities, derivatization may be required prior to analysis.

Q. What experimental strategies resolve contradictions in reported thermodynamic properties, such as melting point (Tfus) and enthalpy of vaporization (ΔvapH)?

Advanced Research Question
Discrepancies in Tfus (290–292 K) and ΔvapH (65.3–87.0 kJ/mol) arise from calibration differences and sample purity . To reconcile these:

  • Use differential scanning calorimetry (DSC) with high-purity standards (≥99%) and controlled heating rates.
  • Validate vapor pressure measurements via static or dynamic methods (e.g., Antoine equation parameters ).
  • Cross-reference data from the NIST Chemistry WebBook, which aggregates peer-reviewed values .

Q. What are the best practices for synthesizing and characterizing this compound in laboratory settings?

Basic Research Question
Synthesize via transesterification of myristic acid with methanol, using acid catalysts (e.g., H₂SO₄) under reflux. Purify via fractional distillation (boiling point: 596.2 K at 1 bar) . Confirm structure using:

  • NMR : Look for ester carbonyl (δ ~170 ppm in ¹³C) and methyl protons (δ ~3.6 ppm in ¹H).
  • IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C-O ester).
  • MS : Molecular ion at m/z 242.4 (C₁₅H₃₀O₂⁺) .

Q. How can researchers optimize GC conditions to separate this compound from structurally similar esters in complex matrices?

Advanced Research Question
Use polar capillary columns (e.g., DB-Wax) for enhanced resolution of saturated esters. Temperature programming (e.g., 50°C to 230°C at 2°C/min) minimizes co-elution . For trace analysis, employ solid-phase extraction (SPE) with C18 cartridges to pre-concentrate the analyte .

Q. What techniques are recommended for elucidating the crystalline structure of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of the aliphatic chain packing. For non-crystalline samples, powder XRD can identify polymorphic forms. Computational modeling (e.g., density functional theory) predicts bond angles and torsional conformations .

Q. How should researchers evaluate the biological activity of this compound in cell-based assays?

Advanced Research Question

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., B16F10 melanoma) with dose-response curves (IC₅₀ calculation) .
  • Apoptosis induction : Monitor caspase-3 activation via fluorescence assays.
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., staurosporine). Validate specificity using siRNA knockdown of target pathways .

Q. What methods are used to determine the enthalpy of vaporization (ΔvapH) of this compound?

Basic Research Question

  • Vapor pressure measurements : Apply the Clausius-Clapeyron equation to data from ebulliometry or static methods.
  • Calorimetry : Use isothermal titration calorimetry (ITC) for direct measurement. Reported values range from 65.3 kJ/mol (at 498 K) to 87.0 kJ/mol (at 313 K) due to temperature dependence .

Q. How can this compound be quantified in natural product extracts with overlapping chromatographic peaks?

Advanced Research Question

  • GC with flame ionization detection (FID) : Optimize split ratios to reduce co-elution.
  • Two-dimensional GC (GC×GC) : Enhances separation using orthogonal column phases.
  • Mass spectral deconvolution : Software tools (e.g., AMDIS) isolate target ion fragments (m/z 74 for methyl esters) from complex backgrounds .

Properties

IUPAC Name

methyl tetradecanoate
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InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3
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InChI Key

ZAZKJZBWRNNLDS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)OC
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Molecular Formula

C15H30O2
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DSSTOX Substance ID

DTXSID5027019
Record name Methyl tetradecanoate
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Molecular Weight

242.40 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour
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Boiling Point

295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg
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Solubility

Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water
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Density

0.8671 @ 20 °C, 0.870(15.5°)
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Vapor Pressure

0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C
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Color/Form

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID

CAS No.

124-10-7
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Melting Point

19 °C, 18.5 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

98 mg (3.3 mmol) Sodium hydride (80% in mineral oil) was added to a solution of 764 mg (2.96 mmol) methyl(R)-3-hydroxytetradecanoate in 20.0 mL tetrahydrofuran. After 25 minutes, a solution of 732 mg (3.03 mmol) 2-bromooctanoyl chloride in 10.0 mL tetrahydrofuran was added dropwise via syringe to the cloudy off-white mixture. After 10 minutes at 0° C., the reaction flask was removed from the cold bath for 24 hours. The mixture was poured into 100 mL 10% NaHCO3 and extraction with ether (3×50 mL) was performed. Drying over MgSO4 and removal of the solvent by rotary evaporation gave yellow oil. Purification by flash chromatography (3×24 cm column, 50% CH2Cl2 /hexane) gave 407 mg (30% yield based on methyl (R)-3-hydroxytetradecanoate) (R)-3-[2-bromo-1-oxooctyl)oxy]tetradecanoic acid methyl ester.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Oxetane 2 (5 g, 41 mmol) was dried in vacuo at 100° C. for 1 h and then dissolved in THF (120 mL). To the solution at room temperature was added freshly distilled triethylamine (10 mL, 72 mmol) and N,N-(dimethylamino)pyridine (400 mg, 3.3 mmol) and the reaction was cooled to 0° C. Myristoyl chloride (8.9 mL, 33 mmol) was added via cannula to the reaction mixture, and the resulting yellowish solution was stirred at 0° C. for 4 h and then warmed to room temperature and stirred an additional 4 h. The reaction was quenched by addition of diethyl ether and washing with sat'd aq. NaHCO3, followed by washing with brine. The organic layer was separated and dried (Na2SO4). The solvents were removed by rotary evaporation, and the crude product was purified by silica gel column chromatography to yield 8 g (74%) of the ester 3 as white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-(dimethylamino)pyridine
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Yield
74%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl tetradecanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl tetradecanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl tetradecanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl tetradecanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl tetradecanoate
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
4-[5-(4-Fluoro-phenyl)-2-(4-iodo-phenyl)-3H-imidazol-4-yl]-pyridine
Methyl tetradecanoate

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